1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a unique and complex molecule.
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as chlorinating agents, nitrating agents, and trifluoromethylthiolating agents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like the nitro and trifluoromethylthio groups can influence its reactivity and binding affinity to these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(3-nitro-2-(trifluoromethylthio)phenyl)propan-2-one include:
1-Chloro-1-(3-nitro-2-(trifluoromethoxy)phenyl)propan-2-one: Differing by the presence of a trifluoromethoxy group instead of a trifluoromethylthio group.
1-Chloro-1-(3-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Differing by the presence of an additional trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H7ClF3NO3S |
---|---|
Molecular Weight |
313.68 g/mol |
IUPAC Name |
1-chloro-1-[3-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3S/c1-5(16)8(11)6-3-2-4-7(15(17)18)9(6)19-10(12,13)14/h2-4,8H,1H3 |
InChI Key |
XXWZKTHMAWIXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)[N+](=O)[O-])SC(F)(F)F)Cl |
Origin of Product |
United States |
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